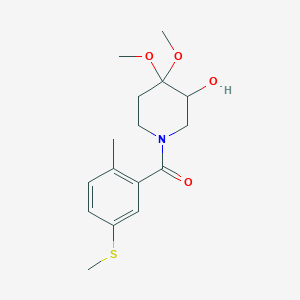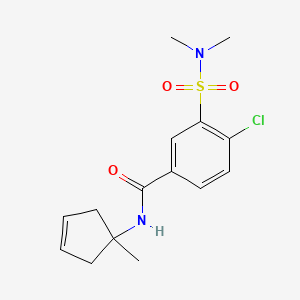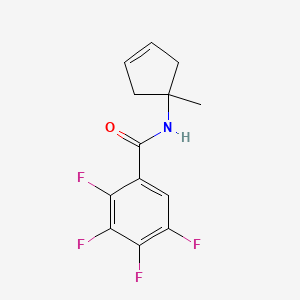![molecular formula C16H16ClN5 B6750617 3-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6750617.png)
3-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a cyano group and a piperazine ring substituted with a 3-chlorophenyl and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the synthesis of 4-(3-Chlorophenyl)-2-methylpiperazine. This can be achieved by reacting 3-chloroaniline with 2-methylpiperazine under appropriate conditions, often using a solvent like ethanol and a catalyst such as palladium on carbon.
-
Coupling with Pyrazine-2-carbonitrile: : The next step involves coupling the piperazine intermediate with pyrazine-2-carbonitrile. This reaction can be facilitated by using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the cyano group, converting it to an amine group under hydrogenation conditions.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amino derivatives of the pyrazine ring.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, 3-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The cyano group and the pyrazine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
3-[4-(3-Chlorophenyl)piperazin-1-yl]pyrazine-2-carbonitrile: Lacks the methyl group on the piperazine ring.
3-[4-(3-Bromophenyl)-2-methylpiperazin-1-yl]pyrazine-2-carbonitrile: Substitutes the chlorine atom with a bromine atom.
3-[4-(3-Chlorophenyl)-2-ethylpiperazin-1-yl]pyrazine-2-carbonitrile: Substitutes the methyl group with an ethyl group.
Uniqueness
The presence of both the 3-chlorophenyl and the 2-methyl groups on the piperazine ring, along with the pyrazine-2-carbonitrile core, gives 3-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]pyrazine-2-carbonitrile unique chemical and biological properties. These structural features can influence its reactivity and interaction with biological targets, making it distinct from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
3-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5/c1-12-11-21(14-4-2-3-13(17)9-14)7-8-22(12)16-15(10-18)19-5-6-20-16/h2-6,9,12H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHFAZMUJSTFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC=CN=C2C#N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2R)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6750544.png)

![2-[3-[[(2S)-3-methoxybutan-2-yl]sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6750559.png)
![[(2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanone](/img/structure/B6750572.png)

![2-[4-(2-Hydroxy-2-methylbutyl)triazol-1-yl]benzonitrile](/img/structure/B6750577.png)
![2-Ethyl-6-[[2-(methylsulfonylmethyl)anilino]methyl]phenol](/img/structure/B6750578.png)

![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-4-sulfonamide](/img/structure/B6750586.png)
![Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate](/img/structure/B6750594.png)
![methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate](/img/structure/B6750599.png)
![Ethyl 3-[4-(4-ethoxyphenyl)triazol-1-yl]-2-hydroxypropanoate](/img/structure/B6750604.png)
![Methyl 3-[(5-hydroxy-2,2-dimethylpentyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B6750607.png)
![2-[[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B6750627.png)
